2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL
Overview
Description
2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic heterocycles that have significant biological activity and are used in various fields such as medicinal chemistry, pharmacology, and industrial applications .
Preparation Methods
The synthesis of 2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL typically involves the reaction of 2-aminobenzothiazole with nitrobenzene derivatives. One common method includes the nitration of 2-aminobenzothiazole followed by the reaction with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Scientific Research Applications
2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other benzothiazole derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs for treating infections and inflammatory diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antiviral effects. The compound may also inhibit specific enzymes or pathways involved in inflammation and infection .
Comparison with Similar Compounds
2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Lacks the nitro group and has different biological activities.
5-Nitrobenzothiazole: Similar structure but lacks the ethanolamine moiety.
2-((5-Nitrobenzothiazol-2-yl)amino)acetic acid: Similar structure but with an acetic acid moiety instead of ethanolamine. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
78291-25-5 |
---|---|
Molecular Formula |
C9H9N3O3S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
2-[(5-nitro-1,3-benzothiazol-2-yl)amino]ethanol |
InChI |
InChI=1S/C9H9N3O3S/c13-4-3-10-9-11-7-5-6(12(14)15)1-2-8(7)16-9/h1-2,5,13H,3-4H2,(H,10,11) |
InChI Key |
ZIOCRCDLXZNNCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)NCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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